molecular formula C9H3ClF3N3 B13948215 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile

Cat. No.: B13948215
M. Wt: 245.59 g/mol
InChI Key: CVRNDLMGOCALTL-UHFFFAOYSA-N
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Description

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile is a heterocyclic compound that contains both chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile involves the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide in the presence of a base such as magnesium bromide . The reaction typically takes place under anhydrous conditions to prevent hydrolysis and other side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The trifluoromethyl group can participate in addition reactions with various electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the chlorine atom.

    Oxidation Products: Oxidized forms of the compound with additional oxygen-containing groups.

    Reduction Products: Reduced forms with hydrogen atoms added to the structure.

Scientific Research Applications

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors involved in disease pathways, modulating their activity to achieve therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile is unique due to its specific combination of chlorine and trifluoromethyl groups, which impart distinct chemical properties and reactivity

Properties

Molecular Formula

C9H3ClF3N3

Molecular Weight

245.59 g/mol

IUPAC Name

8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile

InChI

InChI=1S/C9H3ClF3N3/c10-7-1-5(9(11,12)13)3-16-4-6(2-14)15-8(7)16/h1,3-4H

InChI Key

CVRNDLMGOCALTL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=CN2C=C1C(F)(F)F)C#N)Cl

Origin of Product

United States

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